Atropine sulfate

Description

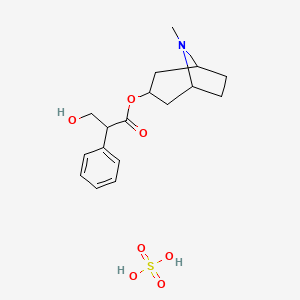

Hyoscyamine Sulfate is the sulfate salt of a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.

An alkaloid, originally from Atropa belladonna, but found in other plants, mainly SOLANACEAE. Hyoscyamine is the 3(S)-endo isomer of atropine.

Properties

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3.H2O4S/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFQPODMEGSXHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30947656 | |

| Record name | Sulfuric acid--8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5908-99-6, 55-48-1, 2472-17-5 | |

| Record name | Atropine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Atropine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfuric acid--8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Atropine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Atropine sulfate as a non-selective muscarinic antagonist

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Atropine (B194438), an alkaloid derived from plants of the Solanaceae family such as Atropa belladonna, is a potent and widely studied competitive antagonist of acetylcholine (B1216132) (ACh) at muscarinic receptors. As a non-selective antagonist, atropine exhibits a high affinity for all five subtypes of muscarinic acetylcholine receptors (M1 through M5), making it a valuable pharmacological tool for investigating the physiological and pathological roles of the parasympathetic nervous system and a clinically relevant therapeutic agent. This document provides a comprehensive overview of the pharmacology of atropine sulfate (B86663), its mechanism of action, receptor binding characteristics, and the experimental protocols used for its characterization.

Mechanism of Action

Atropine functions as a competitive antagonist at muscarinic acetylcholine receptors. It binds reversibly to the same site as the endogenous agonist, acetylcholine, without activating the receptor. By occupying the binding site, atropine prevents ACh from binding and initiating the conformational changes required for receptor activation and subsequent intracellular signaling. This blockade effectively inhibits the physiological responses normally mediated by parasympathetic nerve stimulation.

Caption: Competitive antagonism of atropine at the muscarinic receptor.

Receptor Binding Affinity

Atropine's non-selectivity is evident from its comparable affinity for all five muscarinic receptor subtypes. The dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The table below summarizes the Ki values for atropine sulfate at human muscarinic M1-M5 receptors, as determined by radioligand binding assays.

| Receptor Subtype | Mean pKi | Ki (nM) |

| M1 | 9.25 | 0.56 |

| M2 | 9.45 | 0.35 |

| M3 | 9.35 | 0.45 |

| M4 | 9.20 | 0.63 |

| M5 | 9.15 | 0.71 |

Note: These values are representative and may vary depending on the specific experimental conditions and tissue preparation.

Downstream Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. Atropine, by blocking these receptors, inhibits their downstream signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.

-

Gq/11 Pathway (M1, M3, M5): Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Atropine blocks these effects.

-

Gi/o Pathway (M2, M4): Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization. Atropine prevents these inhibitory effects.

Caption: Muscarinic receptor signaling pathways and their blockade by atropine.

Experimental Protocols

The characterization of atropine's binding affinity is typically performed using radioligand binding assays. These assays measure the direct interaction of a radiolabeled ligand with the receptor.

Radioligand Competition Binding Assay

Objective: To determine the affinity (Ki) of a non-radiolabeled compound (atropine) for a specific receptor subtype by measuring its ability to compete with a known radiolabeled ligand.

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., M1, M2, etc.).

-

Radiolabeled Ligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.

-

Unlabeled Ligand: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Methodology:

-

Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Incubation: In each well of a 96-well plate, add:

-

A fixed concentration of the radiolabeled ligand ([³H]-NMS, typically at a concentration close to its Kd).

-

Varying concentrations of the unlabeled competitor (atropine).

-

A fixed amount of cell membrane preparation.

-

Assay buffer to reach the final volume.

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled antagonist, e.g., 1 µM atropine).

-

-

Equilibration: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding at each atropine concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the atropine concentration. This will generate a sigmoidal competition curve.

-

Determine the IC₅₀ value, which is the concentration of atropine that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand competition binding assay.

Conclusion

This compound remains a cornerstone tool in pharmacology due to its well-characterized, non-selective, and competitive antagonism of all five muscarinic acetylcholine receptor subtypes. Its ability to potently block the entire family of muscarinic receptors allows researchers to elucidate the broad physiological roles of the parasympathetic nervous system and provides a benchmark against which new, subtype-selective muscarinic antagonists are compared. The experimental protocols outlined herein represent the standard methodologies for determining the binding affinities that underpin our quantitative understanding of this important pharmacological agent.

Cholinergic Blockade Effects of Atropine Sulfate In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atropine (B194438) sulfate (B86663) is a potent, competitive, and reversible antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its administration in vivo elicits a wide range of physiological effects by blocking the action of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system.[2][3] This guide provides a comprehensive overview of the in vivo cholinergic blockade effects of atropine sulfate, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its impact on major organ systems. The document includes structured quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to support preclinical and clinical research endeavors.

Mechanism of Action

This compound functions as a non-selective antagonist at all five subtypes of muscarinic receptors (M1-M5).[4] By competitively binding to these receptors, atropine prevents acetylcholine from exerting its effects on target cells.[5] This blockade of the parasympathetic nervous system leads to a variety of physiological responses, including increased heart rate, reduced secretions, relaxation of smooth muscles, and pupillary dilation.[2] The specific effects are tissue-dependent and correspond to the distribution of muscarinic receptor subtypes.[2]

Signaling Pathway of Cholinergic Blockade

The following diagram illustrates the general mechanism of atropine's competitive antagonism at a muscarinic acetylcholine receptor.

Figure 1: Atropine competitively antagonizes acetylcholine at muscarinic receptors.

Pharmacokinetics and Pharmacodynamics

The onset and duration of atropine's effects are dependent on the dose and route of administration. Intravenous administration results in a rapid onset of action.[3] The plasma half-life of atropine typically ranges from 2 to 4 hours.[2][6]

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound from various studies.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Route of Administration | Reference |

| Half-life (t½) | 2-4 hours | Human | Intravenous/Intramuscular | [2][6] |

| Time to Peak Plasma Concentration (tmax) | ~30 minutes | Human | Intramuscular | [7] |

| Cmax (0.6 mg dose) | 1.11 ± 0.99 µg/L | Human | Sublingual | [8] |

| Cmax (1.2 mg dose) | 1.76 ± 0.62 µg/L | Human | Sublingual | [8] |

| Protein Binding | ~44% | Human | - | [7][9] |

Table 2: Pharmacodynamic Effects of this compound

| Effect | Dose | Species | Observations | Reference |

| Increased Heart Rate | 0.02 mg/kg (IM) | Human | Significant increase of ~22 beats/min after 45 min | [10] |

| Reduced Salivary Flow | 0.03 mg/kg (Oral) | Human | 84.3% reduction | [10] |

| Reduced Salivary Flow | 0.02 mg/kg (IM) | Human | 87.5% reduction | [10] |

| Pupillary Dilation (Photopic) | 0.01% eye drops | Human | Pupil size increased from 3.3 ± 0.5 mm to 4.9 ± 0.9 mm after 12 hours | [11][12] |

| Pupillary Dilation (Mesopic) | 0.01% eye drops | Human | Pupil size increased from 4.8 ± 0.7 mm to 6.1 ± 0.7 mm after 12 hours | [11][12] |

| Reduced Gastric Motility | 0.6 mg (IV) | Human | Decreased antral manometric motility index | [13] |

In Vivo Effects on Organ Systems

Cardiovascular System

Atropine exerts significant effects on the cardiovascular system by blocking M2 muscarinic receptors in the heart.[2] This leads to an increased heart rate (tachycardia) and enhanced atrioventricular conduction.[1][14] It is a first-line therapy for symptomatic bradycardia.[1] However, low doses of atropine can paradoxically cause a transient slowing of the heart rate.[14][15][16]

Exocrine Glands

Atropine markedly reduces secretions from salivary, sweat, and bronchial glands by blocking M3 receptors.[2] This anti-sialagogue effect is utilized preoperatively to reduce airway secretions.[1][2]

Gastrointestinal Tract

In the gastrointestinal tract, atropine's blockade of M3 receptors leads to a reduction in smooth muscle motility and secretions, which can result in delayed gastric emptying.[2][13]

Ocular System

Topical administration of atropine blocks muscarinic receptors in the circular pupillary sphincter muscle and the ciliary muscle of the eye.[4][17] This results in pupillary dilation (mydriasis) and paralysis of accommodation (cycloplegia).[2][17]

Experimental Protocols

Reversal of Drug-Induced Bradycardia in a Murine Model

This protocol is designed to evaluate the efficacy of this compound in reversing bradycardia induced by a cholinergic agonist.

Materials:

-

This compound powder

-

Sterile 0.9% saline

-

Bradycardic agent (e.g., carbachol, high-dose beta-blocker)

-

Adult C57BL/6 mice

-

Electrocardiography (ECG) or tail-cuff system for heart rate monitoring

-

Analytical balance, sterile filters (0.22 µm)

Procedure:

-

Preparation of Atropine Solution:

-

Weigh the desired amount of this compound powder.

-

Dissolve the powder in sterile 0.9% saline to the target concentration.

-

Sterile-filter the solution through a 0.22 µm filter for parenteral administration.

-

Store the stock solution at 2-8°C, protected from light. Prepare fresh dilutions for each experiment.[18]

-

-

Animal Handling and Baseline Measurement:

-

Acclimatize mice to the experimental setup.

-

Record baseline heart rate using ECG or a tail-cuff system.

-

-

Induction of Bradycardia:

-

Administer a bradycardic agent to induce a stable, slow heart rate.

-

-

Atropine Administration:

-

Once stable bradycardia is established, administer this compound (e.g., 1 mg/kg) via intraperitoneal injection.[18]

-

-

Data Collection:

-

Record the heart rate at regular intervals following atropine administration (e.g., 5, 15, 30, and 60 minutes) to assess the reversal of bradycardia.[18]

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vivo evaluation of atropine's effect on bradycardia.

Figure 2: Workflow for in vivo bradycardia reversal experiment.

Conclusion

This compound remains a cornerstone in both clinical practice and pharmacological research due to its profound and predictable effects on the parasympathetic nervous system. A thorough understanding of its in vivo cholinergic blockade, supported by robust quantitative data and standardized experimental protocols, is essential for its safe and effective use in therapeutic applications and for the development of novel anticholinergic agents. The information presented in this guide serves as a valuable resource for professionals engaged in these pursuits.

References

- 1. nursingcenter.com [nursingcenter.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Articles [globalrx.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 6. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 9. pfizermedical.com [pfizermedical.com]

- 10. Comparison of the effects of atropine in vivo and ex vivo (radioreceptor assay) after oral and intramuscular administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Short-term effects of low-concentration atropine eye drops on pupil size and accommodation in young adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Short-term effects of low-concentration atropine eye drops on pupil size and accommodation in young adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cholinergic effects on human gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Therapeutic review. Cardiac effects of atropine in man: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Therapeutic review. Cardiac effects of atropine in man: an update. | Sigma-Aldrich [sigmaaldrich.com]

- 16. Therapeutic review. Cardiac effects of atropine in man: an update. | Sigma-Aldrich [sigmaaldrich.com]

- 17. quora.com [quora.com]

- 18. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Atropine Sulfate in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of atropine (B194438) sulfate (B86663) in commonly used rodent models—rats and mice. The information is curated to assist researchers and drug development professionals in designing and interpreting preclinical studies involving this critical anticholinergic agent.

Introduction

Atropine sulfate, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, is a cornerstone medication for treating bradycardia and organophosphate poisoning.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in rodent models is paramount for the nonclinical evaluation of its safety and efficacy. This guide summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes relevant biological pathways.

Pharmacokinetic Data

The following tables present a summary of the quantitative pharmacokinetic parameters of this compound in rats and mice following various routes of administration. These values are essential for predicting drug exposure and designing appropriate dosing regimens in preclinical research.

Pharmacokinetics of this compound in Rats

| Parameter | Intravenous (IV) | Intramuscular (IM) | Oral (PO) | Intraperitoneal (IP) |

| Dose | 10 mg/kg[2] | 8.0 mg/kg[3] | 50 mg/kg[4] | 1-2 mg/kg/day[5] |

| Cmax | - | 488 ng/mL[3] | - | - |

| Tmax | - | 58 min[3] | - | - |

| t½ (half-life) | ~2.56 h[4] | - | - | - |

| CL (Clearance) | ~3.5 L/h/kg[2] | - | - | - |

| Vd (Volume of Distribution) | ~3 L/kg[2] | - | - | - |

| F (Bioavailability) | 100% | - | Readily absorbed[1] | - |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability. Note: Data for some parameters are not available in the reviewed literature.

Pharmacokinetics of this compound in Mice

| Parameter | Intravenous (IV) | Intramuscular (IM) | Oral (PO) | Intraperitoneal (IP) |

| Dose | - | - | - | 3 mg/kg[6] |

| Cmax | - | - | - | 251 ± 5 ng/mL[6] |

| Tmax | - | - | - | 8.18 ± 0.22 min[6] |

| t½ (half-life) | - | - | - | 9.76 ± 0.77 min[6] |

| CL/F | - | - | - | - |

| Vd/F | - | - | - | - |

| F (Bioavailability) | - | - | - | - |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Half-life; CL/F: Apparent clearance; Vd/F: Apparent volume of distribution; F: Bioavailability. Note: Comprehensive pharmacokinetic data for IV, IM, and PO routes in mice are limited in the available literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. This section outlines common protocols for the administration of this compound and subsequent blood sample collection in rodent models.

Drug Administration

Preparation of this compound Solution: this compound is typically dissolved in sterile 0.9% saline to the desired concentration. The solution should be clear and free of particulate matter. For parenteral administration, sterile filtration through a 0.22 µm filter is recommended.

-

Intravenous (IV) Injection (Rat):

-

Vehicle: Sterile 0.9% saline.

-

Injection Site: Lateral tail vein.

-

Procedure: The rat is placed in a restraint device to expose the tail. The tail is warmed to dilate the veins. A 27-gauge (or similar) needle is used to inject the solution slowly into the lateral tail vein.

-

Volume: Typically up to 5 ml/kg.

-

-

Intramuscular (IM) Injection (Rat/Mouse):

-

Vehicle: Sterile 0.9% saline.

-

Injection Site: Quadriceps or gluteal muscles of the hind limb.

-

Procedure: The animal is securely restrained. A 25- to 27-gauge needle is inserted into the muscle mass, and the solution is injected.

-

Volume: Up to 0.2 ml per site in rats and 0.05 ml in mice.

-

-

Oral Gavage (Rat/Mouse):

-

Vehicle: Water or 0.9% saline.

-

Procedure: The animal is weighed to determine the correct dosing volume. A flexible or rigid gavage needle of appropriate size (e.g., 18-20 gauge for mice, 16-18 gauge for rats) is used.[7] The length of the needle is pre-measured from the tip of the animal's nose to the last rib to ensure entry into the stomach.[8] The animal is restrained, and the gavage needle is gently inserted into the esophagus and advanced into the stomach to deliver the dose.[8]

-

Volume: Up to 10 ml/kg in mice and 20 ml/kg in rats.[7]

-

-

Intraperitoneal (IP) Injection (Rat/Mouse):

-

Vehicle: Sterile 0.9% saline.

-

Injection Site: Lower abdominal quadrant.

-

Procedure: The animal is restrained, and the injection site is cleaned. A 25- to 27-gauge needle is inserted at a shallow angle to avoid puncturing internal organs, and the solution is injected.

-

Volume: Up to 10 ml/kg.

-

Blood Sampling

Blood Collection: Serial blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of atropine.

-

Rat:

-

Sampling Sites: Jugular vein, saphenous vein, or tail vein. For terminal studies, cardiac puncture can be performed under anesthesia.

-

Procedure (Tail Vein): The tail is warmed, and a small incision is made in the lateral tail vein with a sterile lancet or needle. Blood is collected into a capillary tube or other appropriate collection vessel.

-

Volume: Typically 0.1-0.3 ml per sample.[9]

-

Anticoagulant: Heparin or EDTA is commonly used.

-

-

Mouse:

-

Sampling Sites: Saphenous vein, submandibular vein, or retro-orbital sinus (under anesthesia). Terminal collection is via cardiac puncture.

-

Procedure (Saphenous Vein): The hind limb is shaved to visualize the vein. A small puncture is made with a 27-gauge needle, and blood is collected.[6]

-

Volume: Typically 20-30 µL per sample.[6]

-

Anticoagulant: Heparin or EDTA.

-

Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or -80°C until analysis.

Bioanalytical Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of atropine in plasma samples.

-

Sample Preparation: Protein precipitation with a solvent like methanol (B129727) or acetonitrile (B52724) is a common first step.

-

Chromatography: Reversed-phase chromatography is typically used to separate atropine from endogenous plasma components.

-

Mass Spectrometry: Detection is achieved using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Mechanism of Action and Signaling Pathway

Atropine is a non-selective competitive antagonist of all five subtypes of muscarinic acetylcholine receptors (M1-M5).[10] By blocking these receptors, atropine inhibits the effects of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system.

The signaling cascades initiated by muscarinic receptor activation, and consequently blocked by atropine, are dependent on the G-protein to which the receptor subtype is coupled.

-

M1, M3, and M5 Receptors: These are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Below is a diagram illustrating the experimental workflow for a typical pharmacokinetic study and the signaling pathways affected by atropine.

Conclusion

This technical guide provides a consolidated resource on the pharmacokinetics and bioavailability of this compound in rat and mouse models. The presented data and protocols are intended to support the design of robust preclinical studies and facilitate the translation of findings to clinical applications. While comprehensive data is available for rats, further research is warranted to fully characterize the pharmacokinetic profile of this compound in mice across all common administration routes.

References

- 1. This compound – Rat Guide [ratguide.com]

- 2. Plasma kinetics of atropine and ipratropium in rats after different routes of administration evaluated by a radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intramuscular administration of atropine in the rat: jet spray versus conventional needle injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iacuc.wsu.edu [iacuc.wsu.edu]

- 8. ouv.vt.edu [ouv.vt.edu]

- 9. fda.gov [fda.gov]

- 10. researchgate.net [researchgate.net]

Atropine Sulfate and the Parasympathetic Nervous System: A Technical Guide

An In-depth Examination of the Pharmacological Effects, Experimental Data, and Methodologies for Researchers and Drug Development Professionals.

Introduction

Atropine (B194438) sulfate (B86663), a tropane (B1204802) alkaloid, is a potent and widely studied anticholinergic agent. Its profound impact on the parasympathetic nervous system stems from its competitive antagonism of muscarinic acetylcholine (B1216132) receptors. This technical guide provides a comprehensive overview of the mechanism of action of atropine sulfate, its quantitative effects on various physiological parameters, and detailed experimental protocols for its investigation. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this critical pharmacological compound.

Mechanism of Action: Competitive Antagonism of Muscarinic Receptors

The parasympathetic nervous system, a division of the autonomic nervous system, regulates a host of involuntary bodily functions, often summarized as "rest and digest." The primary neurotransmitter of this system is acetylcholine (ACh), which exerts its effects by binding to and activating muscarinic and nicotinic receptors. This compound's mechanism of action is centered on its role as a competitive, reversible antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][2] By binding to these receptors without activating them, atropine effectively blocks ACh from binding and initiating its downstream signaling cascades.[2]

This blockade of muscarinic receptors disrupts the normal physiological responses to parasympathetic stimulation, leading to a range of effects across various organ systems.[3]

Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling pathways upon activation. Atropine's antagonism prevents the initiation of these cascades.

-

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Their blockade by atropine inhibits the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This ultimately blocks the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[4]

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Atropine's antagonism at these sites prevents the inhibition of adenylyl cyclase, thereby maintaining levels of cyclic adenosine (B11128) monophosphate (cAMP) and modulating the activity of ion channels.[4]

Quantitative Data on this compound's Activity

The following tables summarize key quantitative data regarding the interaction of this compound with muscarinic receptors and its physiological effects.

Table 1: Muscarinic Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | IC50 (nM) | Species | Reference(s) |

| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 | Human | [3] |

| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | Human | [3] |

| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 | Human | [3] |

| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | Human | [3] |

| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 | Human | [3] |

| Muscarinic (unspecified) | 0.4 - 0.7 (Kd) | - | Human (Iris) | [5] |

| Muscarinic (unspecified) | ~1 (Kd) | - | Rat (Brain) | [6] |

Table 2: Dose-Dependent Effects of this compound on Heart Rate

| Dose | Route | Species | Effect on Heart Rate | Reference(s) |

| < 0.5 mg | IV | Human | Paradoxical slowing may occur | [7] |

| 0.5 mg, 1.0 mg, 2.0 mg | IM | Human | Significant increase | [7] |

| 1.0 mg, 2.0 mg | Oral | Human | Significant increase | [7] |

| 0.7 µg/kg | IV | Human | Decreased mean heart rate | [8] |

| 0.02 mg/kg | IV | Human | Increased mean heart rate | [8] |

| 2 mg/kg | IV | Rat | No change | [9] |

| 10 mg/kg | IV | Rat | Decrease of 15 bpm | [9] |

| 20 mg/kg | IV | Rat | Decrease of 75 bpm | [9] |

Table 3: Effect of this compound on Salivary Flow

| Dose | Route | Species | Reduction in Salivary Flow | Time to Onset/Duration | Reference(s) |

| 0.01 mg/kg | Sublingual | Human (Children) | ~80% reduction in unstimulated and stimulated flow | Onset within 60 min, duration > 90 min | [10] |

| 0.6 mg | Sublingual | Human (Adults) | Significant reduction | - | [11] |

| 1.2 mg | Sublingual | Human (Adults) | Dose-dependent, greater reduction than 0.6 mg | - | [11] |

| 0.6 mg | Oral | Human (Adults) | Significant reduction | - | [11] |

Table 4: Effect of this compound on Gastrointestinal Motility

| Dose | Route | Species | Effect on GI Motility | Reference(s) |

| 0.02 mg/kg | IV | Human | Disappearance of gastric electrical waves (EGG) | Effect persists > 60 min |

| 1.5 mg & 3.0 mg | IM | Pig | Initial increase then decrease in EGG power | - |

| 4.5 mg | IM | Pig | Gradual decrease in EGG power | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Protocol 1: In Vitro Muscarinic Receptor Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound for muscarinic receptors.

Objective: To determine the Ki and IC50 values of this compound for each muscarinic receptor subtype.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

-

Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

-

This compound solutions of varying concentrations.

-

Binding buffer (e.g., 1X Phosphate Buffered Saline, 0.1% NP40, 0.5mM DTT, 10% Glycerol, 1mM PMSF, 2 μg/ml Aprotinin).[12]

-

Scintillation fluid and counter.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the muscarinic receptor subtype of interest.

-

Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [3H]-NMS), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Isolated Tissue Bath for Smooth Muscle Contraction

This protocol describes a method to assess the antagonistic effect of this compound on acetylcholine-induced smooth muscle contraction.

Objective: To determine the effect of this compound on the dose-response curve of acetylcholine in isolated smooth muscle tissue.

Materials:

-

Isolated smooth muscle tissue (e.g., guinea pig ileum, rat ileum).[13][14]

-

Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

Isotonic transducer and data acquisition system.

-

Acetylcholine (ACh) solutions of varying concentrations.

-

This compound solution.

Procedure:

-

Tissue Preparation: Isolate a segment of the smooth muscle tissue and mount it in the organ bath containing physiological salt solution.

-

Equilibration: Allow the tissue to equilibrate for a set period (e.g., 30-60 minutes) under a constant resting tension.

-

Control Dose-Response Curve: Generate a cumulative dose-response curve for acetylcholine by adding increasing concentrations to the organ bath and recording the contractile response.

-

Washout: Thoroughly wash the tissue with fresh physiological salt solution to return to baseline.

-

Atropine Incubation: Add a known concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 20-30 minutes).

-

Antagonist Dose-Response Curve: In the presence of atropine, repeat the cumulative dose-response curve for acetylcholine.

-

Data Analysis: Plot the contractile response as a percentage of the maximum response against the logarithm of the acetylcholine concentration for both control and atropine-treated conditions. A rightward shift in the dose-response curve in the presence of atropine is indicative of competitive antagonism.

Protocol 3: In Vivo Monitoring of Heart Rate in Animal Models

This protocol outlines a general procedure for studying the effect of this compound on heart rate in a preclinical animal model.

Objective: To evaluate the dose-dependent effects of this compound on heart rate in an in vivo setting.

Animal Model:

Materials:

-

Animal model.

-

Anesthesia (if required).

-

This compound solution for injection.

-

Vehicle control (e.g., sterile saline).

-

Heart rate monitoring system (e.g., electrocardiogram (ECG), tail-cuff plethysmography).

Procedure:

-

Animal Preparation: Acclimatize the animals to the experimental conditions. If necessary, anesthetize the animals.

-

Baseline Measurement: Record the baseline heart rate for a stable period before any intervention.

-

Drug Administration: Administer a specific dose of this compound or vehicle control via a defined route (e.g., intravenous, intraperitoneal, subcutaneous).

-

Post-Dose Monitoring: Continuously monitor and record the heart rate at regular intervals for a predetermined duration after drug administration.

-

Dose-Response Assessment: Repeat the procedure with different doses of this compound to establish a dose-response relationship.

-

Data Analysis: Calculate the change in heart rate from baseline for each dose and time point. Plot the heart rate or change in heart rate against time and against the this compound dose.

Protocol 4: Electrogastrography (EGG) in Human Subjects

This protocol provides a general outline for assessing the impact of this compound on gastric myoelectrical activity in humans.

Objective: To measure the effect of this compound on the electrical activity of the stomach.

Participants:

-

Healthy human volunteers.

Materials:

-

Electrogastrography (EGG) recording equipment.

-

Skin-surface electrodes.

-

This compound for intravenous administration.

-

Saline for placebo control.

Procedure:

-

Participant Preparation: Participants should fast for at least 6 hours prior to the study.[17] The abdominal skin is cleaned to ensure good electrode contact.

-

Electrode Placement: Place the EGG electrodes on the abdomen over the stomach.

-

Baseline Recording: Record a baseline EGG for a sufficient period (e.g., 30 minutes) to establish a stable fasting pattern.

-

Drug Administration: Administer this compound (e.g., 0.02 mg/kg) or a placebo intravenously.[18]

-

Post-Administration Recording: Continue to record the EGG for a defined period (e.g., 60-90 minutes) after drug administration.

-

Data Analysis: Analyze the EGG recordings for changes in the dominant frequency, power of the dominant frequency, and the percentage of normal slow waves. A decrease in these parameters is indicative of reduced gastric myoelectrical activity.

Conclusion

This compound remains a cornerstone in both clinical practice and pharmacological research due to its well-defined mechanism of action as a non-selective muscarinic antagonist. Its ability to inhibit parasympathetic nervous system activity provides a powerful tool for investigating cholinergic signaling and its physiological consequences. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to design and interpret studies aimed at further elucidating the multifaceted effects of this compound and developing novel therapeutics that target the parasympathetic nervous system.

References

- 1. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. apexbt.com [apexbt.com]

- 4. benchchem.com [benchchem.com]

- 5. The affinity of atropine for muscarine receptors in human sphincter pupillae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Muscarinic cholinergic receptors in mammalian brain: differences between bindings of acetylcholine and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Effect of low-dose atropine on heart rate fluctuations during orthostatic load: a spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics and Effects on Saliva Flow of Sublingual and Oral Atropine in Clozapine-Treated and Healthy Adults: An Interventional Cross-Over Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. med.upenn.edu [med.upenn.edu]

- 13. benchchem.com [benchchem.com]

- 14. rjptsimlab.com [rjptsimlab.com]

- 15. Atropine: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sustained hypoxia in mice increases parasympathetic but not sympathetic tone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Electrogastrography: Methodology, Validation and Applications [jnmjournal.org]

- 18. Effects of this compound and neostigmine on gastric electrical activity in human subjects--electrogastrographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Atropine Sulfate in Neuroscience: A Technical Guide to its Role in Neurotransmitter Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine (B194438) sulfate (B86663), a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, has long been a cornerstone of pharmacological research. Its ability to competitively block the action of acetylcholine at all five muscarinic receptor subtypes (M1-M5) makes it an invaluable tool for dissecting the complexities of the cholinergic system and its interactions with other neurotransmitter networks. This technical guide provides an in-depth exploration of atropine sulfate's role in neuroscience and neurotransmitter research. It details its mechanism of action, summarizes quantitative data on its receptor binding affinities and physiological effects, outlines key experimental protocols for its use in preclinical research, and provides visualizations of the signaling pathways and experimental workflows it influences. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and modulate cholinergic signaling in the central nervous system.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound is a competitive, reversible antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] It does not prevent the release of acetylcholine (ACh) but instead binds to mAChRs, blocking ACh from binding and initiating downstream signaling cascades.[3] There are five subtypes of mAChRs (M1-M5), all of which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions.[4] Atropine is non-selective, meaning it antagonizes all five subtypes.[1][2]

The five mAChR subtypes are coupled to different G-proteins, leading to distinct intracellular signaling events:

-

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins.[4] Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5]

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[4] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[6]

By blocking these receptors, this compound effectively inhibits both the Gq/11 and Gi/o signaling pathways initiated by acetylcholine.

Quantitative Data: Receptor Binding Affinities and Physiological Effects

The affinity of this compound for the different muscarinic receptor subtypes is a critical parameter in understanding its pharmacological effects. The following table summarizes the inhibitory constant (Ki) and IC50 values of atropine for human muscarinic acetylcholine receptors.

| Receptor Subtype | Atropine Ki (nM) | Atropine IC50 (nM) |

| M1 | 1.27 ± 0.36[3] | 2.22 ± 0.60[3] |

| M2 | 3.24 ± 1.16[3] | 4.32 ± 1.63[3] |

| M3 | 2.21 ± 0.53[3] | 4.16 ± 1.04[3] |

| M4 | 0.77 ± 0.43[3] | 2.38 ± 1.07[3] |

| M5 | 2.84 ± 0.84[3] | 3.39 ± 1.16[3] |

Table 1: Binding Affinities and IC50 Values of Atropine for Human Muscarinic Acetylcholine Receptor Subtypes.

The dose of this compound administered in experimental settings determines the extent of muscarinic receptor blockade and the resulting physiological and behavioral effects. The following table provides a summary of dose-dependent effects observed in rodent models.

| Species | Dose (mg/kg) | Route | Observed Effect | Brain Region |

| Rat | 5, 10, 25 | i.p. | Dose-dependent increase in serotonin (B10506) levels.[7] | Nucleus Raphe Dorsalis, Nucleus Caudatus Putamen, Cerebral Cortex, Cerebellum |

| Rat | 1.0 | i.p. | Prevents enhancement of memory retention.[8] | N/A |

| Rat | 7.5, 15.0 | i.p. | Increased transport response intensity (behavioral arousal).[5] | N/A |

| Mouse | 1.0 | i.p. | Impairs memory retrieval in a step-through inhibitory avoidance task.[8] | N/A |

Table 2: Dose-Dependent Effects of this compound in Rodent Models.

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathways

The following diagrams illustrate the primary signaling cascades associated with muscarinic acetylcholine receptors and how this compound intervenes.

Modulation of Dopaminergic and GABAergic Systems

Atropine's blockade of presynaptic muscarinic autoreceptors, particularly M2 and M4 subtypes, can lead to an increase in the release of other neurotransmitters. For example, blockade of M2 autoreceptors on dopaminergic terminals can disinhibit dopamine (B1211576) release.[9] Similarly, antagonism of M1 receptors on GABAergic interneurons can modulate their activity and subsequent GABA release.[3][10]

Experimental Workflow: In Vivo Microdialysis

In vivo microdialysis is a widely used technique to measure extracellular neurotransmitter levels in awake, freely moving animals. The following diagram outlines a typical workflow for a microdialysis experiment using atropine.

Detailed Experimental Protocols

In Vivo Microdialysis in Rats

This protocol is adapted from methodologies used to study the effects of atropine on extracellular neurotransmitter levels.

Objective: To measure the effect of systemically administered this compound on extracellular levels of dopamine and GABA in the striatum and hippocampus, respectively.

Materials:

-

Adult male Sprague-Dawley rats (250-300g)

-

This compound solution (in sterile 0.9% saline)

-

Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12) and guide cannulae

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

Procedure:

-

Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the desired brain region (e.g., striatum or hippocampus) using appropriate coordinates from a rat brain atlas. Secure the cannula to the skull with dental cement. Allow the animal to recover for at least 3-5 days.

-

Probe Insertion and Equilibration: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe to the microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 2 hours.

-

Baseline Collection: Collect dialysate samples into vials in a fraction collector at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of neurotransmitter levels.

-

Atropine Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired dose.

-

Post-Drug Collection: Continue collecting dialysate samples at the same intervals for a predetermined period (e.g., 2-3 hours) to monitor changes in neurotransmitter levels.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine, GABA, and their metabolites using HPLC-ECD.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the mean baseline values and analyze for statistical significance.

Electrophysiology: In Vitro Brain Slice Recording

This protocol outlines a general procedure for examining the effects of atropine on synaptic transmission in brain slices.

Objective: To investigate the effect of this compound on excitatory or inhibitory postsynaptic currents in a specific brain region.

Materials:

-

Young adult rats or mice

-

Vibratome

-

Recording chamber

-

Patch-clamp amplifier and data acquisition system

-

Glass micropipettes

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2

-

Internal pipette solution

-

This compound

Procedure:

-

Slice Preparation: Anesthetize the animal and rapidly dissect the brain. Prepare acute brain slices (e.g., 300-400 µm thick) of the region of interest using a vibratome in ice-cold, oxygenated aCSF.

-

Incubation: Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least one hour.

-

Recording: Place a slice in the recording chamber and continuously perfuse with oxygenated aCSF. Using a microscope, identify a neuron for recording.

-

Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from the selected neuron. Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents).

-

Atropine Application: Bath-apply this compound at the desired concentration to the perfusion solution.

-

Post-Drug Recording: Record synaptic activity in the presence of atropine to observe any changes in frequency, amplitude, or kinetics of the postsynaptic currents.

-

Data Analysis: Analyze the recorded currents to determine the effect of atropine on synaptic transmission.

Behavioral Assay: Open Field Test

The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents.

Objective: To evaluate the effect of this compound on locomotor activity and exploratory behavior.

Materials:

-

Mice or rats

-

Open field apparatus (a square or circular arena with walls)

-

Video tracking software

-

This compound solution

Procedure:

-

Habituation: Habituate the animals to the testing room for at least 30-60 minutes before the test.

-

Atropine Administration: Administer this compound or vehicle (saline) via i.p. injection at the desired dose and time before the test (e.g., 20-30 minutes).

-

Test: Place the animal in the center of the open field arena and allow it to explore freely for a set period (e.g., 5-10 minutes).

-

Recording: Record the animal's behavior using a video camera connected to a tracking system.

-

Data Analysis: Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, rearing frequency, and grooming behavior.

Conclusion

This compound remains an indispensable pharmacological tool in neuroscience research. Its well-characterized mechanism of action as a non-selective muscarinic acetylcholine receptor antagonist allows for the systematic investigation of cholinergic function in the central nervous system. By blocking muscarinic signaling, researchers can elucidate the role of acetylcholine in a wide range of processes, including learning and memory, motor control, and the regulation of other neurotransmitter systems. The quantitative data on its binding affinities and the detailed experimental protocols provided in this guide serve as a valuable resource for designing and interpreting studies that utilize this compound to probe the intricate workings of the brain. The continued application of this classic pharmacological agent, in conjunction with modern research techniques, will undoubtedly lead to further advances in our understanding of neurotransmission and the development of novel therapeutics for neurological and psychiatric disorders.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. researchgate.net [researchgate.net]

- 3. Roles of the M1 Muscarinic Acetylcholine Receptor Subtype in the Regulation of Basal Ganglia Function and Implications for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 5. protocols.io [protocols.io]

- 6. What are M2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 7. research-support.uq.edu.au [research-support.uq.edu.au]

- 8. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. annualreviews.org [annualreviews.org]

- 10. Muscarinic M1 receptor mediated inhibition of GABA release from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Atropine Sulfate: A Technical Guide to its Cellular and Molecular Targets

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine (B194438) sulfate (B86663) is a tropane (B1204802) alkaloid renowned for its extensive clinical applications, primarily stemming from its potent anticholinergic properties. As a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), it plays a critical role in treating a variety of conditions, including bradycardia, organophosphate poisoning, and as a pre-anesthetic agent to reduce secretions.[1][2] This technical guide provides an in-depth exploration of the cellular and molecular targets of atropine sulfate. It details its interactions with the five subtypes of muscarinic receptors, the consequent impact on intracellular signaling cascades, and emerging non-muscarinic targets. Furthermore, this document outlines the detailed experimental protocols used to characterize these interactions and presents quantitative binding data to offer a comprehensive resource for researchers in pharmacology and drug development.

Primary Molecular Targets: Muscarinic Acetylcholine Receptors (mAChRs)

The principal mechanism of action of this compound is its role as a competitive, reversible antagonist at all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1][3] Atropine binds to these receptors with high affinity, thereby preventing the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating signal transduction.[4] This blockade effectively inhibits the physiological responses associated with the parasympathetic nervous system.[4]

The five mAChR subtypes are G-protein coupled receptors (GPCRs) that couple to distinct intracellular signaling pathways. Atropine's non-selective antagonism affects these pathways universally.

-

M1, M3, and M5 Receptors (Gαq/11 Coupled): These receptors are primarily coupled to G-proteins of the Gαq/11 family. Upon activation by an agonist, they stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking these receptors, atropine inhibits this entire cascade, preventing cellular responses such as smooth muscle contraction and glandular secretion.

-

M2 and M4 Receptors (Gαi/o Coupled): These receptors couple to inhibitory G-proteins of the Gαi/o family. Agonist binding leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). The βγ-subunits of the G-protein can also directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and an inhibitory cellular effect, particularly in cardiac tissue. Atropine's antagonism of M2 and M4 receptors prevents the inhibition of adenylyl cyclase, thus leading to a relative increase in cAMP levels and blocking the activation of GIRK channels.

Figure 1: Atropine's competitive antagonism at muscarinic receptors.

Quantitative Binding Data

The affinity of atropine for each muscarinic receptor subtype has been quantified through various experimental assays. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters demonstrating its high, non-selective potency.

| Receptor Subtype | Parameter | Value (nM) | Source |

| M1 | IC50 | 2.22 ± 0.60 | [5] |

| Ki | 1.27 ± 0.36 | [5] | |

| M2 | IC50 | 4.32 ± 1.63 | [5] |

| Ki | 3.24 ± 1.16 | [5] | |

| M3 | IC50 | 4.16 ± 1.04 | [5] |

| Ki | 2.21 ± 0.53 | [5] | |

| M4 | IC50 | 2.38 ± 1.07 | [5] |

| Ki | 0.77 ± 0.43 | [5] | |

| M5 | IC50 | 3.39 ± 1.16 | [5] |

| Ki | 2.84 ± 0.84 | [5] |

Secondary and Non-Muscarinic Molecular Targets

While atropine's primary effects are mediated through mAChR blockade, research has identified other molecular targets that may contribute to its overall pharmacological profile, particularly at higher concentrations or in specific cellular contexts.

Phosphodiesterase 4 (PDE4) Inhibition

Recent studies have revealed that atropine can act as an allosteric inhibitor of cAMP-specific phosphodiesterase type 4 (PDE4).[6] PDE4 is an enzyme that degrades cAMP, terminating its signaling.[7][8][9] By inhibiting PDE4, atropine can cause an increase in intracellular cAMP levels, an effect that is independent of its action on muscarinic receptors.[6] This mechanism is proposed to contribute to some of atropine's cardiac effects, such as increased contractility and its arrhythmogenic potential, especially after β-adrenergic stimulation.[6]

Inhibition of Inflammatory Signaling Pathways

Atropine has been shown to exert anti-inflammatory effects by modulating key signaling pathways. In retinal pigment epithelial cells, atropine can inhibit the lipopolysaccharide (LPS)-induced activation of the PI3K-AKT-NF-κB and MAPK/ERK-c-Fos pathways.[10] This action downregulates the expression of inflammatory mediators and suggests a broader role for atropine in conditions with an inflammatory component.[10] The crosstalk between PI3K/AKT and MAPK/ERK pathways is a critical area of cell signaling research.[11][12][13][14]

Experimental Protocols

The characterization of atropine's molecular targets relies on a suite of well-established in vitro and in vivo experimental techniques.

Radioligand Binding Assay (Competition)

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (like atropine) for a specific receptor.[15] It measures the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the target muscarinic receptor subtype are homogenized in an ice-cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a binding buffer to a known protein concentration.[16]

-

Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine or [3H]NMS), and varying concentrations of unlabeled atropine.[16]

-

Determination of Non-Specific Binding: A parallel set of wells is prepared with a high concentration of an unlabeled antagonist (e.g., 10 µM atropine) to saturate all specific binding sites, allowing for the measurement of non-specific binding.

-

Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[16]

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioactivity.[16]

-

Quantification: The radioactivity trapped on each filter is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as percent specific binding versus the log concentration of atropine. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Figure 2: Experimental workflow for a radioligand binding assay.

Functional Assays

Functional assays measure the physiological consequence of receptor binding, confirming whether a compound is an agonist or antagonist.

This assay quantifies the accumulation of inositol phosphates (IPs), the downstream products of PLC activation, to measure Gαq/11-coupled receptor activity.

Methodology:

-

Cell Culture and Labeling: Cells expressing the target receptor (e.g., CHO-hM3 cells) are cultured and incubated overnight with [3H]-myo-inositol, which is incorporated into the cell membrane as [3H]-phosphatidylinositols.

-

Antagonist Pre-incubation: Cells are washed and pre-incubated with various concentrations of atropine for a defined period.

-

Agonist Stimulation: A muscarinic agonist (e.g., carbachol) is added to stimulate the Gαq/11 pathway, leading to the hydrolysis of the labeled phosphoinositides and the generation of [3H]-inositol phosphates.

-

Extraction and Separation: The reaction is stopped, and the soluble [3H]-IPs are extracted. Anion exchange chromatography is used to separate the different IP species.

-

Quantification and Analysis: The radioactivity of the IP fraction is measured by scintillation counting. The ability of atropine to inhibit the agonist-induced accumulation of [3H]-IPs is used to determine its functional antagonist potency (pA2 or Kb value).

This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production, thereby quantifying Gαi/o-coupled receptor activity.

Methodology:

-

Cell Culture: Cells expressing the target receptor (e.g., CHO-hM2 cells) are cultured in assay plates.[17]

-

Antagonist Pre-incubation: Cells are pre-treated with various concentrations of atropine. A phosphodiesterase (PDE) inhibitor like IBMX is included to prevent the degradation of cAMP.[18]

-

Stimulation and Inhibition: Adenylyl cyclase is stimulated with forskolin (B1673556) to increase basal cAMP levels. A muscarinic agonist is then added to activate the Gαi/o pathway and inhibit cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured, typically using a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[17][19][20]

-

Data Analysis: The concentration of atropine that reverses 50% of the agonist's inhibitory effect is determined, allowing for the calculation of its IC50 and functional antagonist potency.

Figure 3: Overview of signaling pathways modulated by atropine.

Conclusion

This compound's therapeutic efficacy is rooted in its well-defined molecular mechanism as a high-affinity, non-selective competitive antagonist of all five muscarinic acetylcholine receptor subtypes. This action comprehensively blocks parasympathetic signaling by inhibiting both Gαq/11- and Gαi/o-mediated pathways. Furthermore, emerging evidence points to non-muscarinic targets, such as the inhibition of phosphodiesterase 4 and key inflammatory signaling cascades, which may contribute to its broader pharmacological effects. A thorough understanding of these cellular and molecular targets, characterized by the rigorous experimental protocols detailed herein, is essential for the continued optimization of its clinical use and for the development of novel therapeutics targeting the cholinergic system.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 5. apexbt.com [apexbt.com]

- 6. Atropine augments cardiac contractility by inhibiting cAMP-specific phosphodiesterase type 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models [frontiersin.org]

- 12. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MAPK/ERK and PI3K/AKT signaling pathways are activated in adolescent and adult acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. benchchem.com [benchchem.com]

- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 20. resources.revvity.com [resources.revvity.com]

A Historical Perspective on the Use of Atropine Sulfate in Experimental Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine (B194438), an alkaloid derived from plants of the Solanaceae family, has a rich and storied history that is deeply intertwined with the development of pharmacology and experimental physiology.[1] From its early use as a cosmetic and a poison to its indispensable role in modern medicine and research, atropine sulfate (B86663) has been a critical tool for elucidating the workings of the autonomic nervous system. This technical guide provides a historical perspective on the use of atropine sulfate in experimental research, detailing its mechanism of action, key historical experiments, and the evolution of its application. It serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Introduction: From Ancient Poison to Pharmacological Probe

The story of atropine begins not in a laboratory, but in nature, with plants like Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Mandragora officinarum (mandrake).[2] Ancient civilizations were well aware of the potent properties of these plants. The ancient Hindus and Romans used preparations of belladonna for various purposes, including as poisons.[1][3] The name belladonna, Italian for "beautiful woman," arose from the Renaissance practice of using its juice to dilate the pupils for cosmetic effect, a practice that traces back to Cleopatra in ancient Egypt.[1][2][3]

The transition from a crude plant extract to a purified chemical agent was a pivotal moment in medical history. In 1831, the German pharmacist Heinrich F. G. Mein successfully isolated atropine in a pure crystalline form.[2][3][4] This breakthrough paved the way for its first synthesis by German chemist Richard Willstätter in 1901.[2][3][4] The availability of purified this compound, a more soluble salt, allowed for standardized dosing and systematic investigation, transforming it into a precise tool for experimental research.[4]

Elucidating the Mechanism of Action: A Historical Journey

The primary therapeutic and experimental value of atropine lies in its role as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[2][5][6][7] It does not prevent the release of acetylcholine (ACh) but instead blocks ACh from binding to its receptors on effector cells, thereby inhibiting the effects of the parasympathetic nervous system.[6]

Key historical experiments were fundamental in uncovering this mechanism:

-

Vagal Inhibition of the Heart (1867): Bezold and Bloebaum demonstrated that atropine could block the cardiac-slowing effects of vagal nerve stimulation.[1][3] This was a landmark experiment, providing the first clear evidence of atropine's ability to interfere with nerve-mediated physiological responses.

-

Salivary Secretion (1872): Heidenhain later showed that atropine prevented salivary secretion typically produced by stimulating the chorda tympani, a nerve that innervates the salivary glands.[1][3][8]

These foundational studies established atropine as a parasympatholytic agent and set the stage for its use in mapping the functions of the autonomic nervous system. Researchers could selectively block parasympathetic pathways to study the unopposed action of the sympathetic nervous system or the intrinsic properties of an organ.

Atropine is a non-selective antagonist, meaning it blocks all five subtypes of muscarinic receptors (M1-M5).[2][5][9] Its diverse physiological effects are a direct consequence of the widespread distribution of these receptors:

-

Cardiovascular System (M2): Blocks M2 receptors in the sinoatrial (SA) and atrioventricular (AV) nodes of the heart, countering the vagal influence and leading to an increased heart rate (tachycardia).[5][10]

-

Respiratory System (M3): Antagonizes M3 receptors in the respiratory tract, reducing the secretion of bronchial mucus.[5]

-

Gastrointestinal System (M3): Inhibits motility and secretions by blocking M3 receptors in the smooth muscle of the gut.[5]

-

Ocular System (M3): Blocks M3 receptors in the circular pupillary sphincter muscle and the ciliary muscle, resulting in pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia).[5]

Quantitative Data from Historical Research

Quantifying the effects of atropine was a critical step in its development as a research tool. While precise data from early experiments is often embedded in historical texts, the principles of dose-response relationships were established through such work. The concept of using antagonists to quantify receptor interactions, later formalized by Schild's pA2 analysis, has its roots in these early studies.[11] The table below synthesizes typical dose-dependent effects of this compound, reflecting knowledge accumulated over decades of research.

| System/Organ | Low Dose Effects (e.g., <0.5 mg) | Moderate Dose Effects (e.g., 0.5 - 2.0 mg) | High Dose Effects (e.g., >2.0 mg) | Receptor Subtype(s) |

| Heart Rate | Slight slowing (paradoxical bradycardia) due to central vagal stimulation. | Progressive increase in heart rate (tachycardia).[6] | Pronounced tachycardia. | M2 |

| Secretions (Salivary, Bronchial, Sweat) | Slight dryness of the mouth. | Marked dryness of mouth and skin; inhibition of sweating.[6] | Complete inhibition of secretions. | M3 |

| Eye (Pupil) | No significant effect. | Pupil dilation (mydriasis) begins.[6] | Pronounced mydriasis and blurred vision (cycloplegia). | M3 |

| GI Tract | Reduction in motility. | Significant slowing of gastric emptying and intestinal transit.[6] | Near-complete stasis (ileus). | M3 |

| Central Nervous System | Mild sedation. | Restlessness, confusion, hallucinations.[6] | Delirium, coma. | M1, M4, M5 |

Note: Doses are illustrative for an adult human and effects can vary based on species, route of administration, and individual sensitivity.

Key Experimental Protocols: A Methodological Retrospective

The use of atropine became a cornerstone of classic pharmacological preparations. The following protocols represent generalized methodologies that were historically instrumental.

The Langendorff Isolated Heart Preparation

This in vitro preparation was crucial for studying the direct effects of substances on the heart, independent of systemic neural and hormonal influences.

Objective: To demonstrate atropine's blockade of acetylcholine-induced bradycardia.

Methodology:

-

Preparation: A heart (e.g., from a rabbit or guinea pig) is isolated and retrogradely perfused via the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature (37°C) and pressure.

-